

Application Notes and Protocols for NYAD-13 in High-Throughput Screening

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NYAD-13 is a hydrocarbon-stapled peptide inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) capsid protein (CA). It is a derivative of the CAI peptide, engineered for enhanced cell permeability and solubility.[1] **NYAD-13** targets a hydrophobic pocket on the C-terminal domain (CTD) of the HIV-1 CA, a critical interface for the protein dimerization and subsequent capsid assembly. By binding to this site, **NYAD-13** disrupts the formation of both immature and mature viral capsids, a crucial step in the HIV-1 life cycle. Its well-defined mechanism of action and high binding affinity make it an excellent tool for high-throughput screening (HTS) campaigns aimed at discovering novel small-molecule inhibitors of HIV-1 capsid assembly.

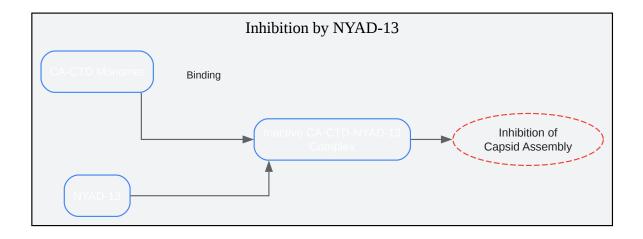
These application notes provide detailed protocols for utilizing **NYAD-13** in competitive binding assays suitable for HTS, enabling the identification of new drug candidates that target the same critical binding site on the HIV-1 CA.

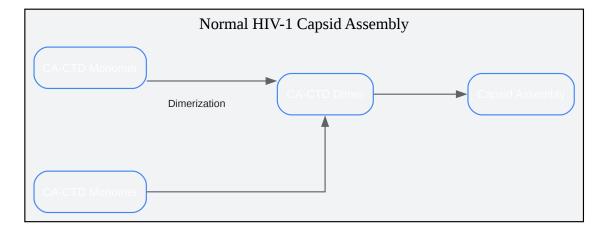
Mechanism of Action of NYAD-13

NYAD-13 functions by competitively inhibiting the protein-protein interactions necessary for the assembly of the HIV-1 capsid. The HIV-1 CA protein consists of an N-terminal domain (NTD) and a C-terminal domain (CTD) connected by a flexible linker. The dimerization of the CTD is a key step in the formation of the hexameric and pentameric capsomers that constitute the viral capsid. **NYAD-13** binds to a hydrophobic pocket on the CA-CTD, the same site bound by its



parent peptide, CAI, thereby preventing the necessary conformational changes and protein-protein interactions required for capsid formation.[1]





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Figure 1: Mechanism of NYAD-13 Action.

Quantitative Data

The following table summarizes the key quantitative parameters of **NYAD-13** and related molecules, which are essential for designing and interpreting HTS assays.



Compound	Target	Binding Affinity (Kd)	Assay Method	Reference
NYAD-13	Monomeric HIV-1 CA-CTD	~1 μM	NMR	[2]
NYAD-1	HIV-1 CA-CTD	~1 µM	NMR	
CAI	HIV-1 CA-CTD	~15 µM	Not specified	-

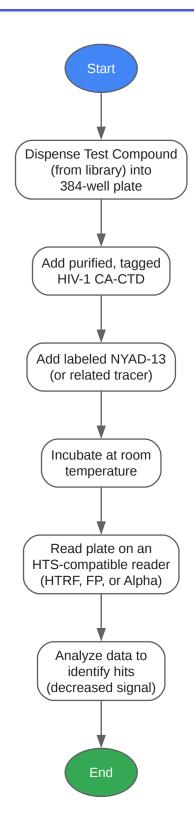
High-Throughput Screening Applications

NYAD-13 is ideally suited for use in competitive binding assays to screen for small molecules that bind to the CAI-binding pocket on the HIV-1 CA-CTD. In such assays, **NYAD-13** can be used as a high-affinity probe that is displaced by potential inhibitors. A decrease in the binding signal of a labeled **NYAD-13** or a related tracer in the presence of a test compound indicates that the compound binds to the same site.

Below are protocols for three common HTS assay formats: Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Polarization (FP), and AlphaScreen.

Experimental Workflow for a Competitive HTS Assay





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Figure 2: General workflow for a competitive HTS assay using NYAD-13.



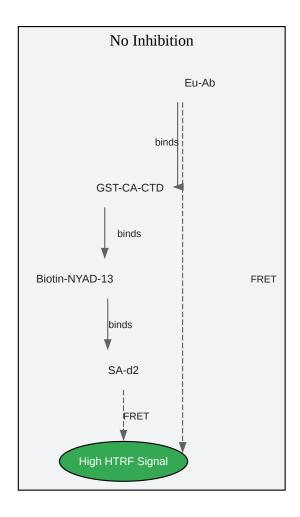


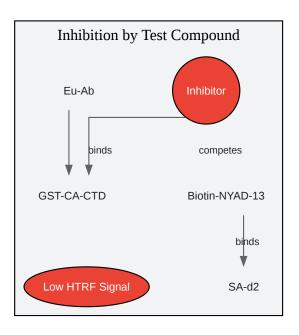
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Competitive Binding Assay

This protocol is adapted from a published HTRF assay for CAI-CA-CTD interaction and is suitable for screening large compound libraries.[1][3]

Principle: This assay measures the FRET between a donor fluorophore (e.g., Europium cryptate) conjugated to an antibody that recognizes a tag on the CA-CTD protein (e.g., GST or His-tag), and an acceptor fluorophore (e.g., d2 or XL665) conjugated to a **NYAD-13**-biotin tracer via streptavidin. When the tracer binds to the CA-CTD, the donor and acceptor are in close proximity, resulting in a high FRET signal. Test compounds that compete with the tracer for binding to the CA-CTD will disrupt this interaction, leading to a decrease in the FRET signal.







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References



- 1. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1
 Capsid Assembly Targeting the C-Terminal Domain of Capsid PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cell-penetrating Helical Peptide as a Potential HIV-1 Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 3. A HTRF based competitive binding assay for screening specific inhibitors of HIV-1 capsid assembly targeting the C-Terminal domain of capsid PubMed [pubmed.ncbi.nlm.nih.gov]
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